molecular formula C9H8ClNO B12595285 N-[(2-Chlorophenyl)methylene]-acetamide CAS No. 906650-83-7

N-[(2-Chlorophenyl)methylene]-acetamide

Cat. No.: B12595285
CAS No.: 906650-83-7
M. Wt: 181.62 g/mol
InChI Key: YDDWLCYHAZGBIQ-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methylene]-acetamide is an organic compound characterized by the presence of a chlorophenyl group attached to a methylene bridge, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methylene]-acetamide typically involves the condensation reaction between 2-chlorobenzaldehyde and acetamide. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methylene]-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-chlorobenzoic acid.

    Reduction: Formation of 2-chlorobenzylamine or 2-chlorobenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methylene]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Chlorophenyl)methylene]-acetamide
  • N-[(2-Bromophenyl)methylene]-acetamide
  • N-[(2-Fluorophenyl)methylene]-acetamide

Uniqueness

N-[(2-Chlorophenyl)methylene]-acetamide is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

906650-83-7

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

N-[(2-chlorophenyl)methylidene]acetamide

InChI

InChI=1S/C9H8ClNO/c1-7(12)11-6-8-4-2-3-5-9(8)10/h2-6H,1H3

InChI Key

YDDWLCYHAZGBIQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=CC1=CC=CC=C1Cl

Origin of Product

United States

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